Home > Products > Screening Compounds P127400 > 6-Amino-N-cyclohexyl-9H-purine-9-carboxamide
6-Amino-N-cyclohexyl-9H-purine-9-carboxamide - 64442-34-8

6-Amino-N-cyclohexyl-9H-purine-9-carboxamide

Catalog Number: EVT-3466573
CAS Number: 64442-34-8
Molecular Formula: C12H16N6O
Molecular Weight: 260.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Amino-N-cyclohexyl-9H-purine-9-carboxamide is a purine derivative characterized by the molecular formula C12H16N6OC_{12}H_{16}N_{6}O and a unique structure that includes an amino group and a cyclohexyl group attached to the purine ring. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and drug development.

Source

The compound is synthesized from purine derivatives, typically starting with 6-chloropurine, which reacts with cyclohexylamine. The synthesis involves controlled conditions to ensure optimal yield and purity, often utilizing bases like sodium hydroxide or potassium carbonate during the reaction.

Classification

6-Amino-N-cyclohexyl-9H-purine-9-carboxamide belongs to the class of purines, which are essential components of nucleic acids and play critical roles in various biological processes. This compound's structure influences its reactivity and potential interactions within biological systems, making it a candidate for further research into its therapeutic applications.

Synthesis Analysis

Methods

The synthesis of 6-Amino-N-cyclohexyl-9H-purine-9-carboxamide typically follows these steps:

  1. Starting Material: 6-chloropurine is selected as the precursor.
  2. Reaction with Cyclohexylamine: The chloropurine undergoes nucleophilic substitution with cyclohexylamine under basic conditions.
  3. Purification: The product is purified through recrystallization or chromatography to achieve high purity levels suitable for research applications.

Technical Details

The reaction conditions may vary, but generally involve:

  • Temperature control to optimize reaction rates.
  • Use of solvents that facilitate the solubility of reactants and products.
  • Monitoring of reaction progress through techniques such as thin-layer chromatography.

Industrial methods may employ automated systems for large-scale production, focusing on maximizing yield and minimizing impurities through advanced purification technologies.

Molecular Structure Analysis

Structure

The molecular structure of 6-Amino-N-cyclohexyl-9H-purine-9-carboxamide features:

  • A purine ring system with an amino group at the 6-position.
  • A cyclohexyl group attached to the nitrogen atom at the 9-position.

This configuration contributes to its unique chemical properties and potential biological activities.

Data

  • Molecular Formula: C12H16N6OC_{12}H_{16}N_{6}O
  • Molecular Weight: Approximately 248.30 g/mol
  • CAS Number: 64442-34-8.
Chemical Reactions Analysis

Types of Reactions

6-Amino-N-cyclohexyl-9H-purine-9-carboxamide can participate in several types of chemical reactions:

  1. Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction can be performed using sodium borohydride or lithium aluminum hydride.
  3. Substitution: The amino group may engage in substitution reactions with electrophiles, leading to various derivatives that could exhibit altered biological activities.

Technical Details

These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize new derivatives for specific applications in drug development.

Mechanism of Action

The mechanism of action for 6-Amino-N-cyclohexyl-9H-purine-9-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, contributing to its potential antimicrobial or anticancer effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents; solubility in water varies based on pH and temperature.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Reacts with electrophiles due to the presence of the amino group, allowing for further chemical modifications.

Relevant data indicates that the compound's stability and reactivity make it suitable for various synthetic applications in medicinal chemistry .

Applications

6-Amino-N-cyclohexyl-9H-purine-9-carboxamide has a wide range of applications in scientific research:

  1. Chemistry: Serves as a building block for synthesizing more complex molecules and reagents in various chemical reactions.
  2. Biology: Investigated for potential biological activities, including antimicrobial and anticancer properties.
  3. Medicine: Explored as a drug candidate for antiviral and anti-inflammatory treatments.
  4. Industry: Used in developing new materials and as a component in various industrial processes .
Introduction to Purine-Based Kinase Inhibitors in Oncology

Purine derivatives constitute a privileged scaffold in kinase inhibitor design due to their ability to mimic ATP's hydrogen-bonding interactions within the catalytic cleft. 6-Amino-N-cyclohexyl-9H-purine-9-carboxamide (CAS 64442-34-8, C₁₂H₁₆N₆O, MW 260.3 g/mol) exemplifies this class, serving as a chemical probe for studying mitotic regulation through kinase inhibition [1] [4] [7]. Its structural features enable selective targeting of oncologically relevant kinases, particularly Nek2 (NIMA-related kinase 2), while exhibiting modulatory effects on CDK2 (cyclin-dependent kinase 2) – a dual activity profile that underscores the challenge of achieving kinase selectivity within the purine chemotype [2] [5].

Role of 6-Amino-N-cyclohexyl-9H-purine-9-carboxamide in Targeting Nek2 and CDK2 Kinases

This compound functions as an ATP-competitive inhibitor that exploits structural similarities between Nek2 and CDK2 ATP-binding pockets. Biochemical profiling reveals it binds the kinase hinge region through a conserved hydrogen-bonding triplet: the purine N9-H and N3 atoms engage Cys-89 and Glu-87 in Nek2, analogous to interactions observed in CDK2 [2] [5]. The cyclohexylcarboxamide substituent at N9 projects into a hydrophobic region near the ribose-binding pocket, while the 6-amino group occupies a solvent-exposed region.

Table 1: Structural Features Enabling Kinase Engagement

Structural ElementRole in Nek2 InhibitionRole in CDK2 Inhibition
Purine coreForms H-bonds with hinge residues Cys89/Glu87Forms H-bonds with Leu83/Glu81
6-Amino groupPositions solvent-accessible moiety; deletion abrogates activityCritical for hinge recognition; removal eliminates potency
N9-CyclohexylcarboxamideOccupies hydrophobic pocket near Gly92Extends into hydrophobic cleft adjacent to gatekeeper residue
Molecular planarityAllows co-planar orientation of aromatic systemsRequires rotation (~13°) of arylamino group for optimal Asp86 interaction

Despite these similarities, subtle differences in binding pocket topology enable selectivity modulation. The compound exhibits moderate baseline activity against both kinases, with IC₅₀ values in the micromolar range (Nek2 IC₅₀ = ~12 μM; CDK2 IC₅₀ = ~5 μM) [2]. This overlapping inhibition profile positions it as a valuable starting point for structure-activity relationship (SAR) studies aimed at achieving selective Nek2 inhibition through rational substituent modifications – particularly at the C6 and C2 positions [5] [9].

Structural Evolution of Purine Derivatives for Selective Kinase Inhibition

The pursuit of Nek2-selective inhibitors has driven systematic exploration of C6 and C2 modifications on the purine scaffold. Key strategies include:

  • C6 Alkoxy Optimization: Introduction of 6-cyclohexylmethoxy groups significantly enhanced Nek2 affinity (IC₅₀ = 0.62 μM) while retaining CDK2 activity (IC₅₀ = 7.0 μM), achieving >10-fold selectivity. Deletion of this substituent abolished activity against both kinases, confirming its essential role in hydrophobic pocket engagement [2] [5].

  • C2 Arylamino Elaboration: Incorporating carboxamide, sulfonamide, or urea functionalities at the meta-position of 2-arylamino rings improved Nek2 selectivity. The most effective derivative, 3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-dimethylbenzamide, demonstrated Nek2 IC₅₀ = 0.62 μM with CDK2 IC₅₀ = 7.0 μM. Crystallography revealed the carboxamide carbonyl oxygen forms a water-mediated hydrogen bond with Asp93 in Nek2 – an interaction absent in CDK2 due to conformational differences [2] [5].

  • Vinylamine Isosteres: Replacement of the alkoxy group with (E)-dialkylaminovinyl substituents at C6 yielded highly selective Nek2 inhibitors. Compound (E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amine exhibited Nek2 IC₅₀ = 0.27 μM with CDK2 IC₅₀ = 2.70 μM (~10-fold selectivity). This moiety exploits a unique subpocket in Nek2 through van der Waals contacts with Ala21 and Lys37 [5].

Table 2: Selectivity Optimization Through Structural Modifications

Modification TypeRepresentative CompoundNek2 IC₅₀ (μM)CDK2 IC₅₀ (μM)Selectivity (CDK2/Nek2)
Parent scaffold6-Amino-N-cyclohexyl-9H-purine-9-carboxamide~12.0~5.0<1
6-Cyclohexylmethoxy3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-dimethylbenzamide0.627.0>10
(E)-Dialkylaminovinyl(E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amine0.272.7010
Carboxamide at C2 meta3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)benzamide0.895.66.3

These structural insights reveal that selectivity arises from differential accommodation of bulky C6 substituents and optimized C2 arylamino interactions within Nek2's unique binding environment. The compound's core structure thus serves as a versatile template for generating chemical probes that distinguish between structurally related kinases [2] [5] [9].

Clinical Relevance of Nek2 Overexpression in Tumorigenesis and Metastasis

Nek2 overexpression represents an oncogenic driver across diverse malignancies, with significant implications for tumor progression and therapeutic resistance:

  • Prognostic Biomarker: In colorectal cancer (CRC), NEK2 mRNA and protein levels are significantly elevated in tumor tissues versus adjacent normal mucosa (p < 0.01). High expression correlates with advanced TNM stage (p = 0.003), lymph node metastasis (p = 0.018), distant metastasis (p = 0.009), and reduced 5-year overall survival (HR = 2.31, 95% CI: 1.48–3.60) [3] [6]. Similar upregulation occurs in cervical squamous cell carcinoma (CESC), where NEK2 expression increases 4.2-fold compared to normal epithelium and further elevates (7.1-fold) in cisplatin-resistant tumors [10].

  • Therapeutic Resistance Mechanisms: NEK2 confers chemoresistance through pathway activation:

  • In CRC, NEK2 overexpression reduces 5-fluorouracil (5-FU) sensitivity by 3.5-fold (p < 0.001) via Wnt/β-catenin signaling. This promotes β-catenin nuclear accumulation and transcription of survival genes (c-Myc, cyclin D1). Inhibition with JH295 (3 μM) or MSAB (Wnt inhibitor) reverses this resistance [3] [6].
  • In CESC, NEK2 upregulation induces cisplatin resistance by 5.8-fold (p < 0.001) through Wnt/β-catenin-mediated suppression of apoptosis. Silencing NEK2 increases caspase-3 cleavage by 4.2-fold and enhances cisplatin sensitivity in resistant cells [10].
  • Metastatic Promotion: Functional studies demonstrate NEK2 overexpression enhances CRC cell migration (2.3-fold) and invasion (3.1-fold) in transwell assays. This occurs through centrosome amplification-induced chromosomal instability and Wnt/β-catenin-mediated epithelial-mesenchymal transition (EMT), characterized by E-cadherin downregulation and vimentin upregulation [3] [6] [10].

The central role of NEK2 in these oncogenic processes validates it as a therapeutic target. Inhibitors based on the 6-amino-N-cyclohexyl-9H-purine-9-carboxamide scaffold offer potential to disrupt NEK2-driven signaling cascades, particularly in tumors with documented pathway activation.

Table 3: NEK2 Overexpression in Human Cancers

Cancer TypeExpression Change vs. NormalKey Clinical CorrelationsResistance Mechanisms
Colorectal Cancer (CRC)3.8-fold mRNA increaseAdvanced TNM stage (p=0.003), distant metastasis (p=0.009), reduced 5-year survival (HR=2.31)Wnt/β-catenin activation → 5-FU resistance
Cervical Squamous Cell Carcinoma (CESC)4.2-fold protein increaseShorter progression-free survival (p<0.001), cisplatin resistance (7.1-fold in resistant vs. sensitive)Wnt/β-catenin activation → cisplatin resistance
Hepatocellular Carcinoma5.1-fold mRNA increaseVascular invasion (p=0.007), early recurrence (p=0.002)PP1/Akt pathway activation

Compound List: Purine Derivatives in Oncology

  • 6-Amino-N-cyclohexyl-9H-purine-9-carboxamide
  • 3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-dimethylbenzamide
  • (E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amine
  • 9-cyclopentyl-2,6-dichloro-9H-purine
  • 6-cyclohexylmethoxy-2-arylaminopurine

Properties

CAS Number

64442-34-8

Product Name

6-Amino-N-cyclohexyl-9H-purine-9-carboxamide

IUPAC Name

6-amino-N-cyclohexylpurine-9-carboxamide

Molecular Formula

C12H16N6O

Molecular Weight

260.30 g/mol

InChI

InChI=1S/C12H16N6O/c13-10-9-11(15-6-14-10)18(7-16-9)12(19)17-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,17,19)(H2,13,14,15)

InChI Key

GVSQAWGQFMSFFK-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)N2C=NC3=C(N=CN=C32)N

Canonical SMILES

C1CCC(CC1)NC(=O)N2C=NC3=C(N=CN=C32)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.